molecular formula C8H9FOS B8301785 2-Fluoroethyl 4-mercaptophenyl ether

2-Fluoroethyl 4-mercaptophenyl ether

Cat. No. B8301785
M. Wt: 172.22 g/mol
InChI Key: GOTJKVIKGZSSEF-UHFFFAOYSA-N
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Patent
US04960884

Procedure details

In a manner similar to Sugihara et al. (Synthesis, p 881 (1978)), the reaction of 8.7 grams (0.043 mole) of 2-fluoroethyl 4-methylsulfinylphenyl ether (Compound 80, prepared by the method of Example 4 using one equivalent of 3-chloroperbenzoic acid), 10.0 ml (0.086 mole) of 2,6-lutidine and 12.2 ml (0.086 mole) of trifluoroacetic anhydride in 160 ml of dry acetonitrile yielded 0.7 gram of 2-fluoroethyl 4-mercaptophenyl ether as an oil.
Name
2-fluoroethyl 4-methylsulfinylphenyl ether
Quantity
8.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound 80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][F:13])=[CH:6][CH:5]=1)=O.ClC1C=CC=C(C(OO)=O)C=1.N1C(C)=CC=CC=1C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(#N)C>[SH:2][C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][CH2:12][F:13])=[CH:8][CH:9]=1

Inputs

Step One
Name
2-fluoroethyl 4-methylsulfinylphenyl ether
Quantity
8.7 g
Type
reactant
Smiles
CS(=O)C1=CC=C(C=C1)OCCF
Name
Compound 80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
10 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
12.2 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Sugihara et al. (Synthesis, p 881 (1978))

Outcomes

Product
Name
Type
product
Smiles
SC1=CC=C(C=C1)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.